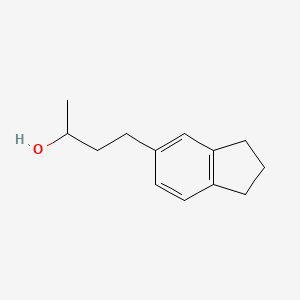

4-(2,3-dihydro-1H-inden-5-yl)butan-2-ol

Descripción

4-(2,3-Dihydro-1H-inden-5-yl)butan-2-ol is a secondary alcohol featuring a 2,3-dihydroindenyl substituent at the fourth carbon of a butan-2-ol chain.

Propiedades

Fórmula molecular |

C13H18O |

|---|---|

Peso molecular |

190.28 g/mol |

Nombre IUPAC |

4-(2,3-dihydro-1H-inden-5-yl)butan-2-ol |

InChI |

InChI=1S/C13H18O/c1-10(14)5-6-11-7-8-12-3-2-4-13(12)9-11/h7-10,14H,2-6H2,1H3 |

Clave InChI |

YBCWYASAQRGYJA-UHFFFAOYSA-N |

SMILES canónico |

CC(CCC1=CC2=C(CCC2)C=C1)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-inden-5-yl)butan-2-ol typically involves the reaction of indan derivatives with appropriate reagents to introduce the butyl chain and hydroxyl group. One common method involves the alkylation of indan with butyl halides in the presence of a strong base, followed by reduction to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

4-(2,3-Dihydro-1H-inden-5-yl)butan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of hydrocarbons.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

4-(2,3-Dihydro-1H-inden-5-yl)butan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-(2,3-dihydro-1H-inden-5-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity.

Comparación Con Compuestos Similares

4-(2,3-Dihydro-1H-inden-5-yl)-4-oxobutanoic Acid (CAS 75382-32-0)

- Structure : Replaces the alcohol group with a ketone and carboxylic acid.

- Properties :

- Higher polarity due to ionizable carboxylic acid (pKa ~4-5), enhancing water solubility but limiting membrane permeability compared to the alcohol .

- Toxicity : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), suggesting greater acute toxicity than secondary alcohols .

- Applications : Used in chemical synthesis; its carboxylate group enables conjugation reactions, unlike the alcohol, which may serve as a metabolic intermediate or synthetic precursor.

(4Z)-4-(2,2-Dimethyl-6-methylidene-cyclohexylidene)-butan-2-ol

- Structure : Cyclohexylidene substituent instead of dihydroindenyl.

- Biological Relevance : Found decreased in older subjects in urinary metabolomics studies, implicating steric and electronic effects of the substituent on metabolic pathways .

- Comparison : The dihydroindenyl group in the target compound may enhance aromatic interactions in receptor binding compared to the alicyclic cyclohexylidene group.

Pharmacologically Active Analogs

4-(2-Hydroxy-2,3-dihydro-1H-inden-5-yl)-3,6-dihydropyridine-1(2H)-carboxylate

- Structure : Combines a hydroxylated indene with a dihydropyridine-carboxylate system.

- Activity : Intermediate in Bruton’s tyrosine kinase (BTK) inhibitors, suggesting the dihydroindenyl-alcohol motif may contribute to kinase binding affinity. The target compound’s simpler structure lacks the heterocyclic system, likely reducing potency but improving synthetic accessibility .

2-[(2,3-Dihydro-1H-inden-5-yl)oxy]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one (Y205-6578)

- Structure : Ether-linked indene with a piperazine-pyrimidine ketone.

- Activity: Piperazine derivatives are known for receptor-blocking properties (e.g., serotonin/dopamine receptors). The ether linkage in Y205-6578 may enhance metabolic stability compared to the alcohol, which could undergo oxidation to a ketone .

Structural Derivatives in Drug Discovery

L108-0640 Screening Compound

- Structure : Incorporates the dihydroindenyl group into a pyrrolo-triazole-dione scaffold.

- Applications : Used in high-throughput screening for kinase inhibitors. The complex heterocyclic system contrasts with the target compound’s simplicity, highlighting a trade-off between target specificity and synthetic complexity .

4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine Hydrochloride

- Structure : Indenyl ether linked to a piperidine ring.

- Properties : The hydrochloride salt improves solubility, a strategy applicable to the target compound if derivatized as a salt. The ether linkage may reduce reactivity compared to the alcohol’s hydroxyl group .

Key Comparison Data

Actividad Biológica

4-(2,3-dihydro-1H-inden-5-yl)butan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The structure of 4-(2,3-dihydro-1H-inden-5-yl)butan-2-ol features a butanol moiety attached to a dihydroindene ring. This unique configuration may contribute to its biological activity, particularly in enzyme interactions and receptor binding.

Enzyme Inhibition

Research indicates that compounds similar to 4-(2,3-dihydro-1H-inden-5-yl)butan-2-ol exhibit significant enzyme inhibition properties. For instance, studies on Mannich bases, which share structural similarities, have shown they can inhibit various enzymes effectively. This suggests that 4-(2,3-dihydro-1H-inden-5-yl)butan-2-ol might also possess similar inhibitory effects on specific enzymes involved in metabolic pathways .

Receptor Binding

The compound is also studied for its potential to bind to various receptors. Preliminary data suggest that it may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function. Further studies are necessary to elucidate the specific receptors involved and the implications of such interactions.

Study 1: Anticancer Activity

A recent study investigated the anticancer potential of compounds related to 4-(2,3-dihydro-1H-inden-5-yl)butan-2-ol. The results indicated that these compounds could induce apoptosis in cancer cell lines through the modulation of key signaling pathways. The study highlighted the importance of structural features in enhancing biological activity .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of related indene derivatives. The findings revealed that these compounds exhibited significant antibacterial activity against various strains of bacteria. This suggests that 4-(2,3-dihydro-1H-inden-5-yl)butan-2-ol could be a candidate for developing new antimicrobial agents .

The proposed mechanism by which 4-(2,3-dihydro-1H-inden-5-yl)butan-2-ol exerts its effects involves interaction with specific molecular targets within cells. It may act as an inhibitor or activator of certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies using molecular docking and biochemical assays are required to clarify these interactions further .

Comparative Analysis

To better understand the biological activity of 4-(2,3-dihydro-1H-inden-5-yl)butan-2-ol, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 1-(oxan-4-ylamino)-2,3-dihydro... | Enzyme inhibition | Interaction with enzyme active sites |

| Mannich Bases | Antimicrobial, anticancer | Enzyme inhibition and receptor modulation |

| Entrectinib | Kinase inhibition | Targeting specific kinases in cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.